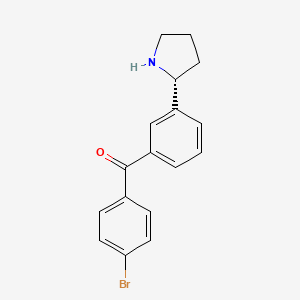
(R)-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is an organic compound that features a bromophenyl group and a pyrrolidinylphenyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3-(pyrrolidin-2-yl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its structural features may allow it to interact with biological targets, leading to therapeutic effects .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .
Mécanisme D'action
The mechanism by which ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The bromophenyl and pyrrolidinylphenyl groups can interact with different sites on the target molecule, leading to changes in its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Pyrrolidinol: Used as a ligand in enantioselective synthesis.
®-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Used in asymmetric synthesis.
2-(Pyrrolidin-1-yl)pyrimidines: Known for their pharmacological activity.
Uniqueness
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is unique due to its combination of a bromophenyl group and a pyrrolidinylphenyl group, which provides distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C17H16BrNO |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
(4-bromophenyl)-[3-[(2R)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16BrNO/c18-15-8-6-12(7-9-15)17(20)14-4-1-3-13(11-14)16-5-2-10-19-16/h1,3-4,6-9,11,16,19H,2,5,10H2/t16-/m1/s1 |
Clé InChI |
CTDQBCVIWBXHLJ-MRXNPFEDSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


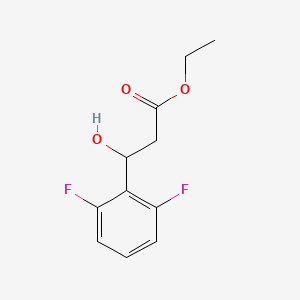
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
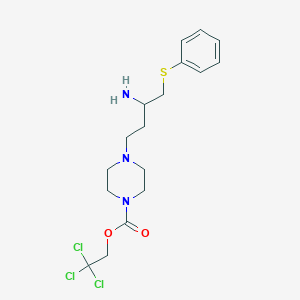

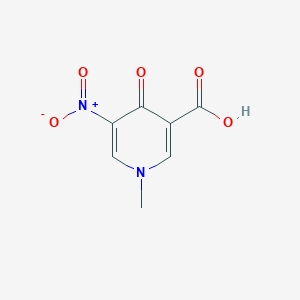

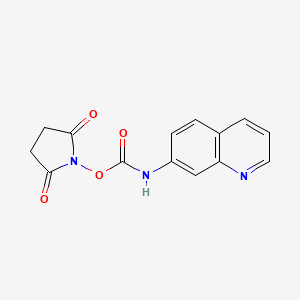
![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)
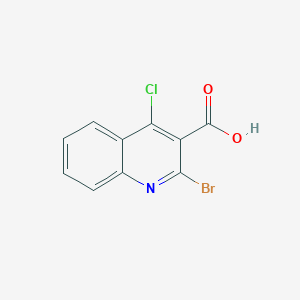
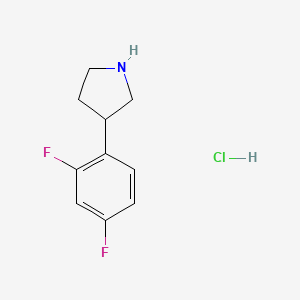
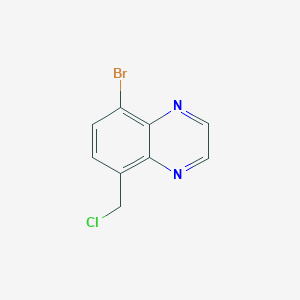
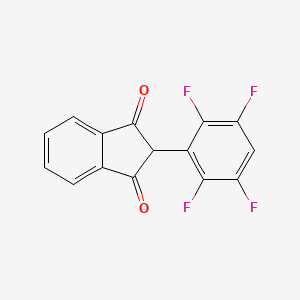
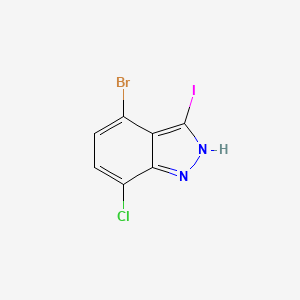
![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)
